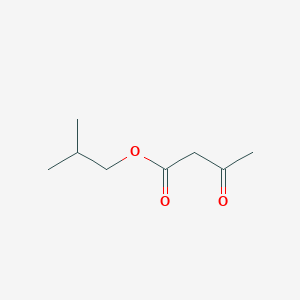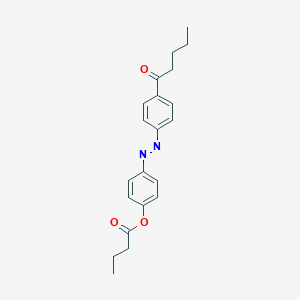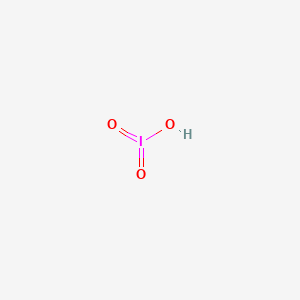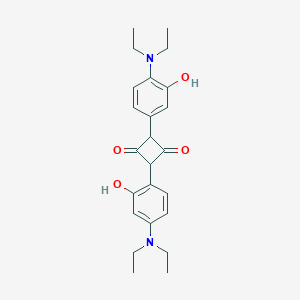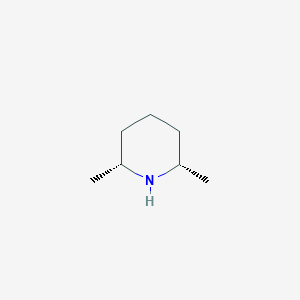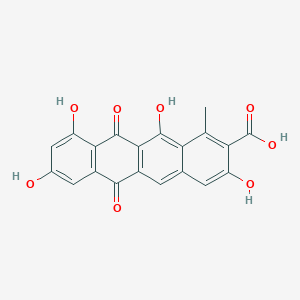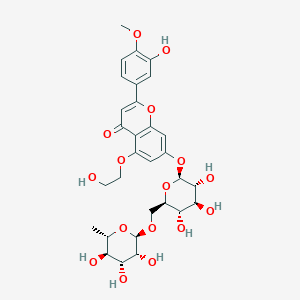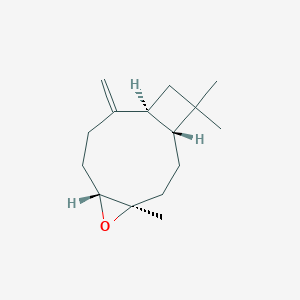
石竹烯氧化物
描述
Caryophyllene oxide is a natural plant compound, a bicyclic sesquiterpene, and an oxidation derivative of β-caryophyllene . It is commonly found in many food and spice plants and essential oils, such as basil, salvia, and Syzygium cordatum . It has a strong wooden odor .
Synthesis Analysis
Caryophyllene oxide contains a unique 1,1-dimethylcyclobutane skeleton . It can be obtained from β-Caryophyllene through certain chemical processes . For example, (−)-β-Caryophyllene was treated to yield the crude metabolite from which (10 S)-14-hydroxycaryophyllene-5,6-oxide and a diol were obtained .Chemical Reactions Analysis
Caryophyllene and caryophyllene oxide can undergo a variety of chemical transformations . They can be considered as a universal platform for obtaining compounds of various structures, including biologically active compounds .Physical And Chemical Properties Analysis
Caryophyllene and caryophyllene oxide are commercially available products of high chemical purity .科学研究应用
Organic and Medicinal Chemistry
Caryophyllene and caryophyllene oxide are important resources for organic and medicinal chemistry . Due to their peculiar structure, these sesquiterpenoids can be considered as a universal platform for obtaining compounds of various structures, including biologically active compounds .
Synthesis of Natural Substances
Caryophyllene and caryophyllene oxide have been used in organic synthesis to obtain O-, N-, S-derivatives . They have been used in the synthesis of natural substances, which is of great interest to researchers in the field of chemistry of natural compounds and medicinal chemistry .
Antiproliferative and Apoptotic Effects
Caryophyllene oxide has been found to have antiproliferative and apoptotic effects on PC-3 androgen-independent prostate cancer cell line . It induces early and late apoptosis, depolarizes the mitochondrial membrane, leading to several morphological changes and shifts in apoptotic proteins .
Anti-Inflammatory Properties
Caryophyllene oxide has been suggested to improve the phenotype of animals used to model various inflammatory pathologies, such as nervous system diseases (Parkinson’s disease, Alzheimer’s disease, multiple sclerosis, amyotrophic lateral sclerosis, stroke), atherosclerosis, and tumours (colon, breast, pancreas, lymphoma, melanoma and glioma cancer) .
Chemotherapy
The combined presence of anticancer and analgesic activities in caryophyllene and its oxide, combined with the ability to accumulate in cells, allows these compounds to be used in chemotherapy as additional sources of the anti-tumor effect and at the same time to relieve pain without causing side psychoactive effects .
Safe Anti-proliferative Agent
Caryophyllene oxide is a safe anti-proliferative agent against PC-3 cells, inducing apoptosis with low toxicity towards normal cells . This makes it a promising compound in the development of new, more effective and less toxic cancer treatments .
作用机制
Target of Action
Caryophyllene oxide is a natural sesquiterpenoid that primarily targets the cannabinoid receptor type (CB2-R) . This receptor plays a crucial role in the body’s response to inflammation and pain . In addition to CB2-R, caryophyllene oxide also activates PPAR-α , a nuclear receptor that modulates lipid metabolism .
Mode of Action
Caryophyllene oxide interacts with its targets by acting as a selective activator. When it binds to the CB2-R, it triggers a series of cellular responses that result in analgesic (pain-relieving) and anti-inflammatory effects . Similarly, its interaction with PPAR-α leads to an increase in the transcription of fatty acid oxidation enzymes, thereby favorably modulating lipid metabolism .
Biochemical Pathways
The activation of CB2-R by caryophyllene oxide can lead to the inhibition of pro-inflammatory mediators, thereby reducing inflammation and pain . On the other hand, its activation of PPAR-α stimulates the NCOA4/FTH1/LC3 pathway , which is involved in ferritinophagy, a process that regulates iron metabolism . This can lead to downstream effects such as the production and accumulation of intracellular reactive oxygen species and lipid peroxidation .
Pharmacokinetics
Caryophyllene oxide has been found to significantly inhibit the activity of the CYP3A enzyme . This enzyme is involved in the metabolism of many drugs, and its inhibition by caryophyllene oxide may affect the pharmacokinetics of these substances .
Result of Action
The activation of CB2-R and PPAR-α by caryophyllene oxide results in a variety of cellular effects. These include analgesic and anti-inflammatory effects , as well as changes in lipid metabolism and iron homeostasis . These effects make caryophyllene oxide a potential therapeutic agent for conditions such as pain, inflammation, and disorders of lipid metabolism and iron homeostasis .
安全和危害
未来方向
属性
IUPAC Name |
(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10-5-6-13-15(4,16-13)8-7-12-11(10)9-14(12,2)3/h11-13H,1,5-9H2,2-4H3/t11-,12-,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEQFIOZRFFVFW-RGCMKSIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(C(O3)CCC2=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)CC[C@H]1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051586 | |
| Record name | (-)Carophyllene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine colorless crystals; [MSDSonline], Colourless solid; Sweet fruity aroma | |
| Record name | beta-Caryophyllene epoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5105 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | beta-Caryophyllene oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1565/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; Soluble in fat, Soluble (in ethanol) | |
| Record name | beta-Caryophyllene oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1565/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
beta-CARYOPHYLLENE OXIDE | |
CAS RN |
1139-30-6 | |
| Record name | Caryophyllene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1139-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-beta-Caryophyllene epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Oxatricyclo[8.2.0.04,6]dodecane, 4,12,12-trimethyl-9-methylene-, (1R,4R,6R,10S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (-)Carophyllene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1R*,4R*,6R*,10S*)]-4,12,12-trimethyl-9-methylene-5-oxatricyclo[8.2.0.04,6]dodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-CARYOPHYLLENE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2XU9K448U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (-)-BETA-CARYOPHYLLENE EPOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5466 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of caryophyllene oxide?
A1: Caryophyllene oxide has a molecular formula of C15H24O and a molecular weight of 220.35 g/mol.
Q2: Which analytical techniques are commonly used to characterize and quantify caryophyllene oxide?
A2: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed for identification and quantification of caryophyllene oxide in complex mixtures like essential oils. [, , ] Gas chromatography with flame ionization detection (GC-FID) is also utilized for quantification purposes. []
Q3: How stable is caryophyllene oxide under different conditions?
A3: Caryophyllene oxide can be susceptible to degradation at high temperatures, as observed during steam distillation, which can lead to underestimation of its content in essential oils when using methods like the European Brewery Convention (EBC) method. [] Alternative methods like headspace-trap GC-MS are considered more suitable for analyzing thermolabile compounds like caryophyllene oxide. []
Q4: What are some notable biological activities associated with caryophyllene oxide?
A4: Caryophyllene oxide displays a range of biological activities, including:
- Insecticidal activity: Demonstrated against various insects, including house dust mites (Dermatophagoides farinae and D. pteronyssinus), [] the cigarette beetle (Lasioderma serricorne), [] the maize weevil (Sitophilus zeamais), and the red flour beetle (Tribolium castaneum). []
- Antifungal activity: Effective against various fungal species, including Fusarium moniliforme, Rhizoctonia solani, and Helminthosporium oryzae. []
- Anti-inflammatory activity: Shown to inhibit nitric oxide (NO) production. []
- Antioxidant activity: Demonstrates free radical scavenging ability and inhibition of intracellular DCFH oxidation induced by tert-butylhydroperoxide. [, ]
- Antimicrobial activity: Active against both Escherichia coli and Staphylococcus aureus. []
- Local anesthetic activity: Reduces electrically evoked contractions in a rat phrenic hemidiaphragm preparation and increases the number of stimuli needed to provoke a conjunctival reflex in rabbits. []
Q5: How does caryophyllene oxide exert its insecticidal effects?
A5: While the exact mechanisms of action are not fully elucidated, studies suggest caryophyllene oxide exhibits both contact and repellent activities against insects. [, ]
Q6: Which compound contributes significantly to the anti-inflammatory and antioxidant activities of Tanacetum vulgare essential oil?
A6: Research suggests that caryophyllene oxide plays a crucial role in the antioxidant activity of Tanacetum vulgare essential oil, along with α-pinene. []
Q7: Does caryophyllene oxide show potential as an anti-aging agent?
A7: A study indicated that essential oil from Acca sellowiana (Feijoa) stems, rich in caryophyllene oxide, exhibited inhibitory effects against enzymes implicated in aging, including acetylcholinesterase, β-secretase, collagenase, elastase, and tyrosinase. [] Molecular docking studies further supported the potential of caryophyllene oxide as an anti-aging agent. []
Q8: How does the structure of caryophyllene oxide relate to its biological activity?
A8: While caryophyllene oxide exhibits various activities, its precursor, β-caryophyllene, often displays similar, though sometimes weaker, effects. [, , ] This suggests that the epoxide group in caryophyllene oxide plays a significant role in enhancing its biological activities. Further research is necessary to fully comprehend the structure-activity relationship and optimize its therapeutic potential.
Q9: What is the impact of the double bond at C6 on the locomotor-reducing activity of zerumbone derivatives?
A9: Studies on zerumbone derivatives, synthesized from the sesquiterpene zerumbone, have shown that the presence of the double bond at C6 is crucial for their locomotor-reducing effects. [] Absence or modification of this double bond weakens the observed activity. []
Q10: Can caryophyllene oxide be metabolized by microorganisms?
A10: Yes, Aspergillus niger TBUYN-2 can biotransform caryophyllene oxide into (-)-caryophyllene-12-oic acid and (-)-caryophyllene-6,7,12-triol, both identified as novel compounds. []
Q11: What are some potential applications of caryophyllene oxide based on its biological properties?
A11: The diverse bioactivities of caryophyllene oxide make it a promising candidate for various applications, including:
- Development of bio-insecticides: Its insecticidal properties, particularly against agricultural pests and house dust mites, highlight its potential as a natural and safer alternative to synthetic insecticides. [, , ]
- Food preservation: Its antifungal properties suggest potential applications in food preservation, preventing spoilage and extending shelf life. [, ]
- Pharmaceutical formulations: Its anti-inflammatory, antioxidant, and antimicrobial activities warrant further investigation for potential use in pharmaceutical formulations targeting various conditions. []
Q12: Can caryophyllene oxide be used in cosmetic formulations?
A12: Its presence in essential oils used in cosmetics and its potential anti-aging and tyrosinase inhibitory activities suggest its possible use in cosmetic formulations, particularly for anti-aging and skin-lightening products. [, ]
Q13: What is known about the toxicity of caryophyllene oxide?
A13: While caryophyllene oxide generally exhibits a good safety profile, further studies are needed to comprehensively assess its toxicity, particularly concerning long-term exposure and potential adverse effects. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



